molecular formula C10H11ClN2O2 B1443470 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine CAS No. 720693-08-3

4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

Cat. No. B1443470
M. Wt: 226.66 g/mol
InChI Key: JZBUENPYRBPTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 226.66 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is 1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is a solid compound . It has a molecular weight of 226.66 . The compound’s InChI code is 1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 , which provides information about its molecular structure.

Scientific Research Applications

Dopamine Receptor Antagonists

Researchers have synthesized chiral alkoxymethyl morpholine analogs, identifying (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine as a potent and selective dopamine D4 receptor antagonist. This compound shows significant selectivity against other dopamine receptors, marking its potential in therapeutic applications targeting specific receptor subtypes (Witt et al., 2016).

Crystal Structure Insights

The crystal structure of a morpholine compound, specifically 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, has been studied, revealing the morpholine ring adopts a chair conformation. This structural information is crucial for understanding the molecular interactions and stability of this class of compounds (Ahamed, Padusha & Gunasekaran, 2015).

Molluscicidal Agents

The molecule 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has been synthesized and characterized. It is derived from 5-chlorosalicylic acid and incorporates a morpholine moiety. The compound has demonstrated significant molluscicidal effects, making it a potential candidate for controlling mollusc populations (Duan et al., 2014).

Molecular Synthesis and Biological Applications

Heterocyclic Compounds Synthesis

A new methodology has been described for synthesizing novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles. These compounds show promise due to their versatility and potential in various applications, including pharmaceuticals (Zaki et al., 2020).

Antimicrobial and Antiurease Activities

Research on morpholine derivatives containing an azole nucleus has highlighted their antimicrobial and antiurease activities. These compounds show potential as therapeutic agents, especially in targeting specific microbial strains and inhibiting urease enzymes (Bektaş et al., 2012).

Photophysics and Biomolecular Binding

A study on the synthesis, photophysical analysis, and biomolecular binding properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been conducted. These compounds exhibit strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential in biochemical applications (Bonacorso et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as Eye Irrit. 2, meaning it causes serious eye irritation . The compound should be stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3/toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(6-chloropyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUENPYRBPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.